molecular formula C18H13F2NO5S B2923217 2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 433700-13-1

2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2923217
CAS No.: 433700-13-1
M. Wt: 393.36
InChI Key: DBBWWWXXEJDEBS-UHFFFAOYSA-N
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Description

2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic benzoic acid derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a thioether-linked benzoic acid moiety. The phenyl ring attached to the pyrrolidinone nitrogen bears a difluoromethoxy (-OCHF₂) group at the ortho position. This electron-withdrawing substituent enhances metabolic stability and modulates lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name

2-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO5S/c19-18(20)26-12-7-3-2-6-11(12)21-15(22)9-14(16(21)23)27-13-8-4-1-5-10(13)17(24)25/h1-8,14,18H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBWWWXXEJDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2OC(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews current research findings on its biological properties, including cytotoxicity, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound is characterized by:

  • A difluoromethoxy group attached to a phenyl ring.
  • A pyrrolidine moiety with dioxo substituents.
  • A benzoic acid core linked through a thioether bond.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of cytotoxicity against cancer cells and antibacterial properties.

Cytotoxicity

A study evaluating the cytotoxic potency of similar compounds showed that derivatives with structural similarities to benzoic acid exhibited significant activity against human cancer cell lines. For instance, compounds with dioxopyrrolidin structures demonstrated tumor growth inhibition comparable to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)Notes
Compound AHeLa5.0Comparable to cisplatin
Compound BMCF-73.5High potency observed
This compoundA549TBDFurther studies needed

Antibacterial Activity

The antibacterial properties of compounds containing difluoromethoxy groups have been explored. Research indicates that such substitutions can enhance lipophilicity and permeability, which are crucial for effective bacterial inhibition. Compounds similar to this compound exhibited moderate to high activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 2: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (μg/mL)Activity Level
Compound CS. aureus ATCC 335911.0Potent
Compound DE. coli ATCC 25922>64Weak
This compoundTBDTBDFurther studies needed

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly influence biological activity. The presence of the difluoromethoxy group is associated with improved antibacterial and anticancer activities compared to non-fluorinated analogs. Additionally, the thioether linkage appears to enhance interaction with biological targets, potentially increasing efficacy .

Case Studies

Several case studies have highlighted the importance of fluorinated compounds in drug development:

  • Cytotoxicity in Cancer Models : Compounds similar to the target molecule were tested across various cancer cell lines, revealing a consistent pattern of increased potency with specific structural features.
  • Antibacterial Efficacy : In vitro studies demonstrated that fluorinated derivatives showed enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target : 2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid C₁₈H₁₄F₂NO₅S 393.37* Not reported Not reported ~3.4 (est.)
Analog 1 : 2-((2,5-dioxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid C₁₈H₁₃F₃NO₄S 396.36 Not reported Not reported Not reported
Analog 2 : 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic acid C₁₇H₁₃NO₄S 327.40 Not reported Not reported Not reported
Analog 3 : 2-((1-(2-(methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid C₁₈H₁₅NO₄S₂ 373.45 1.48 (predicted) 644.9 (predicted) 3.39
Analog 4 : 2-[(1-isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid C₁₅H₁₇NO₄S 307.37* Not reported Not reported Not reported

*Calculated using molecular formula.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The difluoromethoxy group (-OCHF₂) in the target compound enhances metabolic stability compared to non-halogenated analogs (e.g., Analog 2). Trifluoromethyl (-CF₃) in Analog 1 increases lipophilicity (logP ~2.8 estimated) compared to the target compound (-OCHF₂, logP ~2.2 estimated), which may influence membrane permeability .
  • Sulfur-Containing Groups :

    • Analog 3’s methylthio (-SMe) substituent contributes to higher molecular weight (373.45 vs. 393.37) and density (1.48 g/cm³) due to the sulfur atom’s polarizability. Its pKa (3.39) aligns with typical benzoic acid derivatives .
  • Steric and Positional Effects :

    • Analog 4’s isopropyl group reduces molecular weight (307.37) but may decrease solubility due to hydrophobicity. The absence of aromatic substituents limits π-π interactions critical for target binding .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s difluoromethoxy group balances lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery (e.g., kinase inhibitors or anti-inflammatory agents).
  • Data Gaps : Experimental data for the target compound (e.g., solubility, bioavailability) are absent in the provided evidence. Comparative studies with analogs suggest the need for targeted assays to validate theoretical predictions.

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